

Application Notes and Protocols for the Synthesis of N'-hydroxy-2-methylpropanimidamide

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Compound of Interest

Compound Name: *N'-hydroxy-2-methylpropanimidamide*

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Abstract

This document provides a detailed protocol for the synthesis of **N'-hydroxy-2-methylpropanimidamide**, a compound with potential therapeutic applications. The synthesis involves the reaction of isobutyronitrile with hydroxylamine. This protocol includes a step-by-step experimental procedure, a summary of the compound's properties in a structured table, and diagrams illustrating the synthesis workflow.

Compound Data

Property	Value	Reference
IUPAC Name	N'-hydroxy-2-methylpropanimidamide	
Common Name	Isobutanamidoxime	[1]
CAS Number	35613-84-4	[1]
Molecular Formula	C ₄ H ₁₀ N ₂ O	
Molecular Weight	102.14 g/mol	
Melting Point	60 °C	[1]
Boiling Point	207.2 °C at 760 mmHg	[1]
Solubility	Chloroform, Methanol	[1]
Storage Temperature	2-8°C under inert gas (Nitrogen or Argon)	[1]
Reported Activity	Antitumor activities against P388 leukemia	[1]

Experimental Protocol: Synthesis of N'-hydroxy-2-methylpropanimidamide

This protocol is based on the general principle of reacting a nitrile with hydroxylamine to form an amidoxime. A high yield of 98% has been reported for this specific conversion.

Materials:

- Isobutyronitrile (2-methylpropanenitrile)
- Hydroxylamine hydrochloride
- Sodium carbonate (or another suitable base)
- Ethanol (or another suitable protic solvent)

- Distilled water
- Ethyl acetate
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

Procedure:

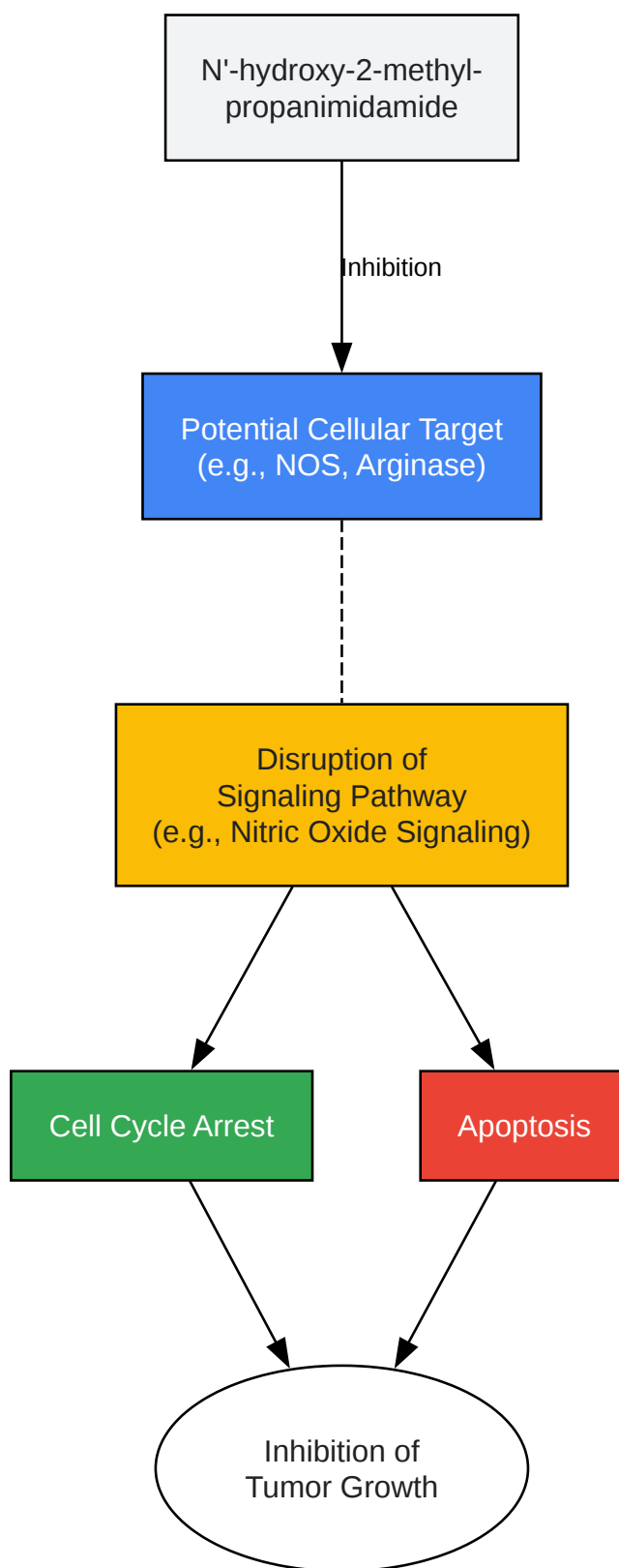
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride in a minimal amount of water. To this, add a solution of sodium carbonate in water to neutralize the hydrochloride and generate free hydroxylamine in situ.
- **Addition of Reactants:** To the aqueous hydroxylamine solution, add ethanol followed by isobutyronitrile. The typical molar ratio of nitrile to hydroxylamine is 1:1.5 to ensure complete conversion of the nitrile.
- **Reaction:** Heat the reaction mixture to reflux (the boiling point of the solvent, typically around 80-90°C for ethanol/water mixtures) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within several hours.
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

- **Extraction:** To the remaining aqueous solution, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and separate the organic layer. Repeat the extraction of the aqueous layer with ethyl acetate two more times to maximize product recovery.
- **Washing:** Combine the organic extracts and wash them sequentially with distilled water and then with brine to remove any remaining water-soluble impurities.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude **N'-hydroxy-2-methylpropanimidamide**.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure **N'-hydroxy-2-methylpropanimidamide** as a solid.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **N'-hydroxy-2-methylpropanimidamide**.





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References

- 1. N-(2-Hydroxyphenyl)-2-Propylpentanamide (HO-AAVPA) Induces Apoptosis and Cell Cycle Arrest in Breast Cancer Cells, Decreasing GPER Expression - PMC [pmc.ncbi.nlm.nih.gov]
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